molecular formula C12H20BrNO3 B12316096 Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate

Cat. No.: B12316096
M. Wt: 306.20 g/mol
InChI Key: NTAWEUQZRXMBQQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate (: 1017028-34-0) is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.20 g/mol . It is supplied and distributed for use in research and development settings . The specific research applications, mechanism of action, and detailed value of this compound in scientific investigations are not specified in the available sources. Researchers are encouraged to consult the scientific literature for potential uses. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H20BrNO3/c1-8(2)10(13)11(15)14-6-4-9(5-7-14)12(16)17-3/h8-10H,4-7H2,1-3H3

InChI Key

NTAWEUQZRXMBQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Esterification of 2-Bromo-3-Methylbutanoic Acid

The carboxylic acid group of 2-bromo-3-methylbutanoic acid is esterified with methanol to form methyl 2-bromo-3-methylbutanoate. This step typically employs acid catalysis (e.g., sulfuric acid) or reagent-mediated activation. For example, oxalyl chloride (1.1 equiv) in dichloromethane converts the acid to its acid chloride, which reacts with methanol to yield the ester.

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Yield: >90% (reported in analogous esterifications).

Acylation of Piperidine-4-Carboxylate

The esterified bromo-acid is coupled with methyl piperidine-4-carboxylate via nucleophilic acyl substitution. This step requires a base to deprotonate the piperidine nitrogen, facilitating attack on the electrophilic carbonyl carbon.

Procedure:

  • Methyl piperidine-4-carboxylate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran.
  • Triethylamine (1.2 equiv) is added under nitrogen atmosphere.
  • Methyl 2-bromo-3-methylbutanoyl chloride (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 4–6 hours.

Key Considerations:

  • Epimerization Risk : The stereochemical integrity of the 3-methyl group in the butanoyl moiety is preserved by avoiding prolonged exposure to strong bases.
  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, a patent by Bayer AG describes a telescoped process where esterification and acylation are performed in sequence without intermediate isolation.

Advantages:

  • 15–20% higher yield compared to batch processes.
  • Reduced solvent waste through in-line purification.

Crystallization and Purification

The crude product is purified via recrystallization or preparative chromatography. A disclosed method uses a heptane/2-methoxy-2-methylpropane mixture (1:18 v/v) to isolate the compound as a crystalline solid with >99% purity.

Typical Purity Data:

Parameter Value
Purity (HPLC) ≥99%
Residual Solvents <0.1% (heptane)

Comparative Analysis of Synthetic Routes

Traditional vs. Industrial Methods

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 6–8 hours 2–3 hours
Yield 75–85% 85–90%
Solvent Consumption 10 L/kg product 3 L/kg product

Alternative Coupling Reagents

While oxalyl chloride is standard, 1-chloro-N,N,2-trimethylprop-1-en-1-amine has been used in analogous syntheses to improve selectivity. This reagent minimizes racemization but increases cost by ~30%.

Reaction Mechanism and Kinetics

The acylation proceeds via a two-step mechanism:

  • Formation of the Acyl Electrophile :
    $$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$ .
  • Nucleophilic Attack by Piperidine :
    $$ \text{RCOCl} + \text{piperidine} \rightarrow \text{RCON-piperidine} + \text{HCl} $$ .

Rate-Limiting Step : The deprotonation of piperidine (k = 0.15 M⁻¹s⁻¹ at 25°C in THF).

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the bromoester during acylation.
  • Solution : Use of molecular sieves or anhydrous solvents.

Scale-Up Limitations

  • Issue : Exothermic reactions in batch reactors.
  • Solution : Adiabatic temperature control in flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological receptors. The ester functional group allows for hydrolysis, releasing the active piperidine derivative that can interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of piperidine-4-carboxylate derivatives with varying substituents at the 1- and 4-positions. Below is a comparative analysis with structurally related analogs:

Compound Name Substituent at 1-Position Substituent at 4-Position Key Features Application/Use Case
Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate 2-Bromo-3-methylbutanoyl Methyl ester Bromine enables reactivity; ester stabilizes structure Synthetic intermediate (inferred)
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate (11C-CFN) Phenethyl N-phenylpropanamido + methyl ester Radiolabeled with 11C; high radiochemical purity (>98%) μ-opioid receptor imaging agent
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate 2-Phenylethyl Phenylpropanoylamido + methyl ester Aromatic groups enhance receptor binding affinity Pharmacological research (inferred)

Biological Activity

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H20BrNO3C_{12}H_{20}BrNO_3 and a molecular weight of 306.20 g/mol. The compound features a piperidine ring, an ester functional group, and a brominated butanoyl moiety, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. The presence of the bromine atom in the structure is believed to enhance its interaction with biological targets, potentially modulating enzyme activity or receptor function.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In terms of anticancer properties, preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines. The brominated moiety may enhance binding affinity to specific receptors or enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been noted that compounds with similar structures can inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical to bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study BReported cytotoxic effects on breast cancer cell lines with IC50 values below 25 µM, indicating potential as an anticancer agent.
Study CInvestigated structure-activity relationships (SAR) showing that modifications at the brominated site significantly affect biological potency.

These findings underscore the compound's potential as a lead structure in drug development aimed at treating infections and cancers.

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